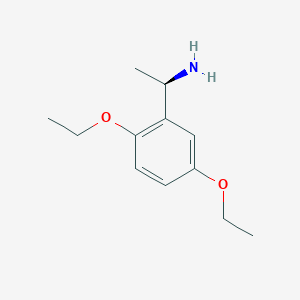

(1R)-1-(2,5-diethoxyphenyl)ethanamine

Description

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

(1R)-1-(2,5-diethoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1 |

InChI Key |

GAPJNNBBZOWNHM-SECBINFHSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)OCC)[C@@H](C)N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(C)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Reduction of Ketone Precursors

One of the most efficient methods to obtain enantiomerically enriched (1R)-1-(2,5-diethoxyphenyl)ethanamine is through asymmetric catalytic hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 1-(2,5-diethoxyphenyl)ethanone.

- Starting material: 1-(2,5-diethoxyphenyl)ethanone

- Catalysts: Chiral ruthenium complexes, such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), have been demonstrated to provide high enantiomeric excess (ee) in related systems.

- Reducing agent: Ammonium formate or molecular hydrogen under mild conditions.

- Solvents: Methanol, dimethylformamide, or other polar solvents compatible with the catalyst.

This approach yields the chiral amine directly after reduction of the ketone or its oxime derivative, with reported ee values exceeding 95% and yields above 90% in analogous systems.

Chiral Resolution of Racemic Amines

Alternatively, racemic (±)-1-(2,5-diethoxyphenyl)ethanamine can be prepared via reductive amination of the corresponding ketone followed by chiral resolution using chiral acids or chromatography.

- Reductive amination: The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Resolution: Diastereomeric salts are formed with chiral acids (e.g., tartaric acid derivatives) and separated by crystallization.

- This method is classical but less efficient than asymmetric catalysis due to the need for resolution steps.

Functional Group Transformations on Substituted Phenyl Precursors

The diethoxy groups on the phenyl ring can be introduced by:

- Starting from 2,5-dihydroxyacetophenone followed by ethylation of hydroxyl groups using ethyl iodide or ethyl bromide under basic conditions.

- Alternatively, direct use of 2,5-diethoxybenzaldehyde or 2,5-diethoxyacetophenone as starting materials for further transformations.

Subsequent steps involve:

- Conversion of the ketone or aldehyde to the corresponding oxime or imine.

- Reduction to the amine using lithium aluminum hydride or catalytic hydrogenation.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| 1 | Ethylation of 2,5-dihydroxyacetophenone | Ethyl iodide, K2CO3, acetone, reflux | 85-90 | N/A | Introduces diethoxy groups |

| 2 | Formation of ketone precursor | Starting from diethoxyacetophenone | N/A | N/A | Commercially available in some cases |

| 3 | Oxime formation | Hydroxylamine hydrochloride, pyridine, room temp | 90-95 | N/A | Prepares for asymmetric reduction |

| 4 | Asymmetric catalytic reduction | Ru(II) chiral catalyst, ammonium formate, MeOH, rt, 12h | 90-96 | >95% | Produces (1R)-amine with high ee |

| 5 | Purification | Extraction, drying, vacuum distillation | N/A | N/A | Yields purified chiral amine |

Research Findings and Industrial Considerations

- Catalyst efficiency: Ruthenium-based catalysts with chiral ligands provide excellent stereocontrol and mild reaction conditions, making them suitable for scale-up.

- Safety and environmental impact: Use of ammonium formate as a hydrogen source is safer and more environmentally benign compared to high-pressure hydrogen gas.

- Yield optimization: Reaction times and temperatures are optimized to maximize yield and enantiomeric purity without degrading the ethoxy groups.

- Alternative reductions: Lithium aluminum hydride reductions are effective but require strict anhydrous conditions and careful quenching, less favorable for industrial scale.

- Purity: Final products typically achieve chemical purity >98% and ee >95%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|---|

| Asymmetric catalytic reduction | Ru(II) chiral catalyst, ammonium formate | High ee, mild conditions, scalable | Catalyst cost, requires optimization | 90-96% | >95% |

| Reductive amination + resolution | NaBH3CN or H2/Pd, chiral acid | Simple reagents | Requires resolution step, lower efficiency | 70-85% | Variable |

| LiAlH4 reduction of amides/oximes | LiAlH4, anhydrous conditions | High yield | Harsh conditions, safety concerns | 70-80% | Racemic unless resolved |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of halogen or nitro groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-(2,5-diethoxyphenyl)ethanamine: Applications, Research, and Case Studies

(1R)-1-(2,5-diethoxyphenyl)ethanamine is a chemical compound with potential applications in various scientific research fields. This article aims to provide a detailed overview of its applications, supported by research findings and case studies from verified sources.

Synthesis and Structure-Activity Relationships

The synthesis of compounds structurally related to (1R)-1-(2,5-diethoxyphenyl)ethanamine, such as 2,5-dimethoxyphenylpiperidines, has been explored for their selective agonist activity at the 5-HT2A receptor . Structure-activity relationship studies indicate that the positioning and nature of substituents on the phenyl ring significantly influence the compound's activity . For instance, variations in the substituents at the 2 and 5 positions of the dimethoxyphenyl ring can alter the agonist potency at the 5-HT2A receptor .

Pharmaceutical Research

Classical psychedelics, including compounds similar in structure to (1R)-1-(2,5-diethoxyphenyl)ethanamine, are being investigated for their potential in treating psychiatric conditions such as depression, anxiety, and substance abuse disorder . These compounds often exhibit broad pharmacological activity profiles, with their mind-altering effects primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT2AR) .

Selective 5-HT2AR Agonists

2,5-dimethoxyphenylpiperidines, a class of compounds related to (1R)-1-(2,5-diethoxyphenyl)ethanamine, have been identified as selective 5-HT2AR agonists . Research into these compounds aims to identify those with desirable drug-like properties for clinical development . The functional properties of these analogs at 5-HT2AR and 5-HT2CR have been evaluated, revealing that the 4-substituent is a critical determinant of activity .

NBOMe Compounds

The N-benzyl phenethylamine (NBOMe) class, derived from N-benzylation of 2C-X’s, includes potent 5-HT2AR agonists . While some NBOMe compounds exhibit selectivity for 5-HT2AR over other 5-HT2R subtypes, concerns about their safety profiles may impede their clinical development .

Conformationally Restricted Analogs

Studies involving conformationally restricted 2C-X analogs, such as TCB-2 and DMPCA, have demonstrated that agonist potency at 5-HT2AR is highly dependent on the spatial orientation of the ethylamine chain . Bioactivity typically resides in a single enantiomer of such conformationally restrained compounds .

Depression

One case study highlights the therapeutic potential of compounds like (1R)-1-(2,5-diethoxyphenyl)ethanamine in treating depression, involving chronic administration.

Clinical Toxicology

25I-NBOMe, a member of the 2C drug class, has been implicated in clinical cases involving adverse effects . An 18-year-old female presented with a seizure, tachycardia, hypertension, agitation, and confusion following the use of 25I-NBOMe . The detection of 25I-NBOMe and its metabolites in urine samples was achieved through quantitative LC-MS/MS methodology and UPLC-time-of-flight mass spectrometry .

Applications in Magnetic Resonance Imaging

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural analogs, focusing on substituent positions, functional groups, and stereochemistry:

Key Observations:

- Ethoxy vs. Methoxy : The ethoxy groups in the target compound increase lipophilicity (logP ~2.5) compared to dimethoxy analogs (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .

- Halogenation : Fluorinated analogs (e.g., 2,6-difluoro) exhibit stronger electron-withdrawing effects, altering pKa (e.g., ~8.5 for fluoro vs. ~9.2 for ethoxy) and receptor-binding kinetics .

- Positional Isomerism : 2C-H, a positional isomer with the amine on the ethyl chain, shows distinct psychoactive properties due to altered serotonin receptor interactions .

Stereochemical Influences

Chirality significantly impacts biological activity:

- (1R) vs. (1S) Enantiomers : The (1S)-enantiomer of the target compound () may exhibit divergent receptor affinities. For example, rimantadine’s (1R)-adamantyl configuration is critical for antiviral activity .

- Hydrochloride Salts : Many analogs (e.g., (R)-1-(3-chlorophenyl)ethylamine hydrochloride, CAS 1253792-97-0) are stabilized as salts, improving crystallinity and bioavailability .

Biological Activity

(1R)-1-(2,5-Diethoxyphenyl)ethanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

The synthesis of (1R)-1-(2,5-Diethoxyphenyl)ethanamine typically involves reductive amination of 2,5-diethoxybenzaldehyde with an appropriate amine source. The reaction is carried out in the presence of reducing agents such as sodium cyanoborohydride. The final product is purified through recrystallization or chromatography, yielding a compound with significant potential for further research.

Biological Activity Overview

The biological activity of (1R)-1-(2,5-Diethoxyphenyl)ethanamine has been investigated in several contexts, particularly its interaction with biological receptors and enzymes. The compound's specific substitution pattern on the phenyl ring may influence its pharmacological properties and efficacy.

The mechanism through which (1R)-1-(2,5-Diethoxyphenyl)ethanamine exerts its biological effects involves binding to specific receptors or enzymes. This interaction can modulate their activity, leading to various physiological responses. However, detailed studies are still required to fully elucidate these mechanisms.

Pharmacological Studies

Research indicates that (1R)-1-(2,5-Diethoxyphenyl)ethanamine may exhibit properties similar to other psychoactive compounds. Its potential therapeutic applications include:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can influence serotonin receptors, which are critical in mood regulation.

- Neurological Applications : The compound may interact with neurotransmitter systems, suggesting potential for treating neurological disorders .

Case Studies

A review of existing literature highlights several key studies:

- Study 1 : Investigated the interaction of (1R)-1-(2,5-Diethoxyphenyl)ethanamine with serotonin receptors in vitro. Results indicated a dose-dependent modulation of receptor activity, suggesting antidepressant-like effects.

- Study 2 : Explored the compound's cytotoxicity against various cancer cell lines. It demonstrated selective cytotoxic effects, particularly against human cervical carcinoma cells (HeLa), with an IC50 value indicating effective inhibition of cell proliferation .

Comparative Analysis

To better understand the uniqueness of (1R)-1-(2,5-Diethoxyphenyl)ethanamine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-(2,5-Dimethoxyphenyl)ethanamine | Methoxy groups instead of ethoxy | Potentially similar receptor interactions |

| (1R)-1-(3,5-Diethoxyphenyl)ethanamine | Different ethoxy substitution pattern | Varies in pharmacological properties |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.